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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B15618378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel PAI-1 inhibitor, TM5275 sodium, with

standard anticoagulation therapies, including warfarin, heparin, and direct oral anticoagulants

(DOACs) such as apixaban and rivaroxaban, in preclinical models of thrombosis. The

information is intended to assist researchers and drug development professionals in evaluating

the potential of TM5275 as a next-generation antithrombotic agent.

Executive Summary
TM5275 sodium is an orally bioavailable small molecule that inhibits plasminogen activator

inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system.[1] By inhibiting PAI-1, TM5275

enhances the body's natural ability to dissolve blood clots. This mechanism of action is distinct

from that of standard anticoagulants, which primarily target the coagulation cascade to prevent

clot formation. Preclinical studies suggest that TM5275 has potent antithrombotic effects

without significantly increasing bleeding time, a common side effect of traditional

anticoagulants.

Mechanism of Action: A Tale of Two Pathways
Standard anticoagulants and TM5275 sodium operate on different, yet complementary,

aspects of hemostasis. Standard therapies, such as heparin, warfarin, and DOACs, primarily

inhibit the formation of fibrin, the protein mesh that forms the structure of a blood clot. In

contrast, TM5275 works by promoting the breakdown of existing fibrin.
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Standard Anticoagulants (Inhibition of Clot Formation):

Warfarin: A vitamin K antagonist that interferes with the synthesis of several clotting

factors, including factors II, VII, IX, and X.

Heparin: Binds to antithrombin III, enhancing its ability to inactivate thrombin (Factor IIa)

and Factor Xa.

Direct Oral Anticoagulants (DOACs):

Apixaban and Rivaroxaban: Directly inhibit Factor Xa.

Dabigatran: Directly inhibits thrombin.

TM5275 Sodium (Enhancement of Clot Dissolution):

Inhibits PAI-1, preventing it from deactivating tissue plasminogen activator (tPA) and

urokinase-type plasminogen activator (uPA).

This leads to increased conversion of plasminogen to plasmin, the primary enzyme

responsible for fibrin degradation (fibrinolysis).

The following diagram illustrates the distinct points of intervention for TM5275 and standard

anticoagulants within the coagulation and fibrinolytic pathways.
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Figure 1: Mechanisms of TM5275 and Standard Anticoagulants.

Preclinical Efficacy: A Comparative Overview
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Direct head-to-head preclinical studies comparing TM5275 with a full range of standard

anticoagulants in the same thrombosis model are limited. The following tables summarize

available data from various rat and monkey models to provide an indirect comparison of their

antithrombotic efficacy.

Rat Models of Thrombosis
Table 1: Antithrombotic Effects in Rat Venous Thrombosis Models
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Compoun
d

Model Dose Route
Efficacy
Endpoint

Result
Referenc
e

TM5275
Arterioveno

us Shunt
10 mg/kg Oral

Thrombus

Weight

16%

reduction

vs. vehicle

[2]

50 mg/kg Oral

22%

reduction

vs. vehicle

[2]

Warfarin

Venous

Thrombosi

s (Platinum

Wire)

0.1-0.18

mg/kg/day

for 10 days

Oral
Thrombus

Weight

Significant

reduction

(>30%)

[3]

Heparin

Venous

Thrombosi

s

6.66 mg/kg SC
Thrombus

Weight

Significant

reduction

vs. control

[4]

Low

Molecular

Weight

Heparin

Venous

Thrombosi

s

0.66 mg/kg SC

Thrombus

Growth

Inhibition

Effective

inhibition
[4]

Apixaban
Vena Cava

Stasis
3 mg/kg IV

Thrombus

Weight

86.4%

reduction

vs. control

[5]

Rivaroxaba

n

Deep Vein

Thrombosi

s

10

mg/kg/day

for 60 days

IV
Thrombus

Attenuation

Marked

attenuation

of

thrombosis

[6][7]

Table 2: Antithrombotic Effects in Rat Arterial Thrombosis Models
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Compoun
d

Model Dose Route
Efficacy
Endpoint

Result
Referenc
e

TM5275

Ferric

Chloride-

induced

1-10 mg/kg Oral
Antithromb

otic effect

Equivalent

to

clopidogrel

(3 mg/kg)

[2]

Warfarin

Arterial

Thrombosi

s (Platinum

Wire)

0.1-0.18

mg/kg/day

for 10 days

Oral
Thrombus

Weight

Significant

reduction
[3]

Apixaban

Ferric

Chloride-

induced

0.3-3

mg/kg/hr
IV Infusion

Thrombus

Inhibition

Dose-

dependent

inhibition

[8]

Rivaroxaba

n

Ferric

Chloride-

induced

Not

specified

Not

specified

Thrombus

Size

Reduced

thrombus

size

[9]

Non-Human Primate Models of Thrombosis
Table 3: Antithrombotic Effects in Monkey Thrombosis Models
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Compoun
d

Model Dose Route
Efficacy
Endpoint

Result
Referenc
e

TM5275

Photochem

ically-

induced

Arterial

Thrombosi

s

(Cynomolg

us)

10 mg/kg Oral

Total

Occlusion

Time

Significantl

y reduced

vs. vehicle

(53.9 vs

119.0

mins)

[2]

Heparin

Not

specified

(Rhesus &

Cynomolgu

s)

100-300

U/kg
IV

Activated

Clotting

Time

(ACT)

Significant

dose-

dependent

increase in

ACT

[10][11]

Rivaroxaba

n

Liver Injury

Bleeding

Model

(Cynomolg

us)

IV bolus +

infusion
IV

Bleeding

Time &

Blood Loss

Increased

bleeding

time and

blood loss

[12]

Warfarin

Not

specified

(Cynomolg

us)

1.0 mg/kg Oral/IV
Pharmacok

inetics

Studied for

stereoselec

tive

metabolism

[13]

Preclinical Safety: Bleeding Risk
A critical differentiator for novel antithrombotic agents is their safety profile, particularly the risk

of bleeding.

TM5275 Sodium: In both rat and non-human primate models, TM5275 demonstrated a

significant advantage by providing antithrombotic effects without a corresponding increase in

bleeding time.[2] This suggests a potentially wider therapeutic window compared to

traditional anticoagulants.
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Standard Anticoagulants:

Warfarin: Associated with a significant risk of hemorrhage, particularly at higher doses.[3]

Heparin: Can increase bleeding time, and its effects need careful monitoring.[8]

Apixaban: Showed modest increases in bleeding time at effective antithrombotic doses in

rat models.[8]

Rivaroxaban: Has been shown to increase bleeding time and blood loss in a primate

model.[12]

Experimental Protocols
The following are descriptions of common preclinical thrombosis models used to evaluate the

compounds discussed in this guide.

Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model is widely used to induce arterial thrombosis.

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery

is surgically exposed.

Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically

10-50%) is applied topically to the adventitial surface of the artery for a defined period (e.g.,

10 minutes).[14][15][16] The FeCl₃ causes oxidative injury to the vessel wall, leading to the

formation of an occlusive thrombus.

Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion, which

can be monitored using a Doppler flow probe. Thrombus weight can also be measured after

excision of the arterial segment.[17]
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Figure 2: Ferric Chloride-Induced Thrombosis Workflow.

Inferior Vena Cava (IVC) Ligation/Stenosis Model (Rat)
This model is used to simulate venous thrombosis.

Animal Preparation: Rats are anesthetized, and the abdomen is opened to expose the

inferior vena cava.

Thrombosis Induction: The IVC is ligated completely (stasis model) or partially (stenosis

model) below the renal veins.[18][19][20][21] This stasis or turbulent blood flow promotes

thrombus formation.

Endpoint Measurement: After a set period (e.g., 2 to 48 hours), the IVC segment is excised,

and the thrombus is carefully removed and weighed.
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Figure 3: IVC Ligation/Stenosis Model Workflow.

Conclusion
TM5275 sodium presents a promising alternative to standard anticoagulation therapies with a

distinct mechanism of action that enhances fibrinolysis rather than inhibiting coagulation.

Preclinical data, although not from direct head-to-head comparative studies, suggest that

TM5275 can achieve significant antithrombotic efficacy with a potentially improved safety

profile, notably a lower risk of bleeding. Further investigation, including well-designed

comparative preclinical and clinical trials, is warranted to fully elucidate the therapeutic potential

of TM5275 in the prevention and treatment of thrombotic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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